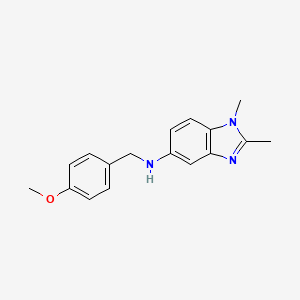

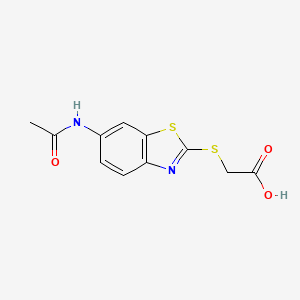

![molecular formula C7H8N4O2S2 B1297314 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione CAS No. 448917-02-0](/img/structure/B1297314.png)

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione” belongs to the class of 1,3,4-thiadiazole derivatives . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives can be achieved in a one-pot manner using the reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . The reaction can be investigated in the presence of polyphosphate ester (PPE). In the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity .Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives are diverse and can lead to a wide range of biological activities . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .Physical And Chemical Properties Analysis

Thiadiazoles are able to cross the cellular membranes due to their mesoionic nature. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Anticancer-Aktivität

Diese Verbindung hat ein erhebliches Potenzial im Bereich der Krebsforschung gezeigt . Die Zytotoxizitäts-Screening-Studien ergaben, dass die Analoga D-1, D-6, D-15 und D-16 eine vergleichbare Wirksamkeit im IC 50-Bereich (1 bis 7 μM) aufwiesen, wenn man Doxorubicin als Referenzmedikament (IC 50 = 0,5 μM) heranzieht .

Antibakterielle Aktivität

Die Verbindung hat auch eine antimikrobielle Aktivität gezeigt . Die antimikrobielle Aktivität wurde mit verschiedenen Gram- (+) und Gram- (−) Bakterien- und Pilzstämmen getestet und die Ergebnisse zeigten, dass die Moleküle D-2, D-4, D-6, D-19 und D-20 eine potente Aktivität gegen selektive Stämme von Mikroben mit MIC-Bereichen von 3,58 bis 8,74 µM aufwiesen .

Antioxidatives Potenzial

Die Verbindung hat ein antioxidatives Potenzial gezeigt . Die antioxidative Evaluierung wurde unter Verwendung des DPPH-Assays durchgeführt und die Screening-Ergebnisse zeigten, dass das Analog D-16 das potenteste Derivat (IC 50 = 22,3 µM) war, verglichen mit der positiven Kontrolle, Ascorbinsäure (IC 50 = 111,6 µM) .

Elektrosynthese

Die Verbindung wurde in der Elektrosynthese verwendet . Die Elektrosynthese neuer 1,3,4-Thiadiazol-Derivate wurde durch Konstantstrom-Elektrolyse (CCE) als eine einfache und kostengünstige Methode zur Bildung von S–S und S–C Bindungen durchgeführt .

In Silico biologische Aktivitätsanalyse

Die biologische Aktivität der Produkte wurde auch mittels einer In-Silico-Methode analysiert . Dies beinhaltet die Verwendung von Computermodellierungs- und Simulationstechniken, um die biologische Aktivität der Verbindung vorherzusagen .

Synthese von Derivaten

Die Verbindung wurde in der Synthese verschiedener Derivate verwendet . Eine neuartige Reihe von Thiazolidin-4-on-Analoga mit einem 1,3,4-Oxadiazol-/Thiadiazol-Rest wurde abgeleitet, und die Strukturen aller neu erhaltenen Moleküle wurden unter Verwendung verschiedener physikalisch-chemischer und analytischer Mittel bestimmt .

Wirkmechanismus

Target of Action

The primary target of the compound 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .

Biochemical Pathways

The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This disruption can lead to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds like this one are able to cross cellular membranes . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the urease enzyme . This inhibition disrupts the urea cycle, leading to a decrease in pH . This can have a significant impact on the survival of certain bacteria, making the compound potentially useful in the treatment of infections caused by these bacteria .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as urease . The interaction between this compound and urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties and interactions with other biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can disrupt DNA replication processes, leading to the inhibition of cell proliferation . This effect is particularly significant in cancer cells, where the compound’s ability to interfere with DNA replication can result in reduced tumor growth. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and DNA, altering their structure and function. For instance, its interaction with urease involves binding to the enzyme’s active site, leading to enzyme inhibition . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby modulating various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The degradation products of this compound can also have biological activity, which may contribute to its overall effects on cells and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition and anti-proliferative activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . The threshold dose at which these adverse effects occur is an important consideration for the potential therapeutic use of this compound. Animal studies have provided valuable insights into the dosage-dependent effects of this compound, highlighting the need for careful dose optimization in future applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can affect the overall metabolic flux and metabolite levels in cells and tissues. Additionally, the compound’s interaction with metal ions can influence its participation in redox reactions and other metabolic processes . Understanding the metabolic pathways involving this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and extracellular matrix components . These factors play a critical role in determining the compound’s bioavailability and overall biological activity.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c8-6-10-9-4(15-6)1-2-11-5(12)3-14-7(11)13/h1-3H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABYBDNKVIOKHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

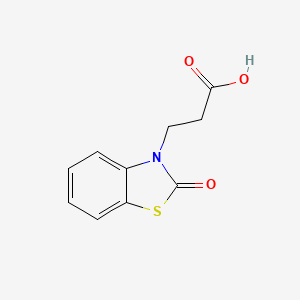

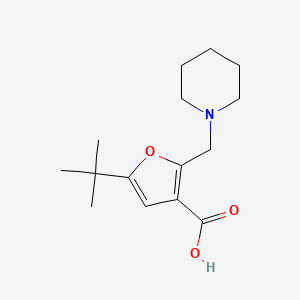

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)

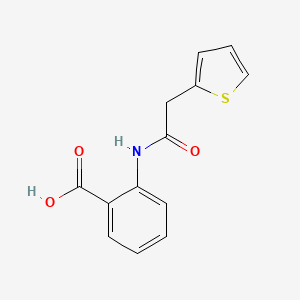

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

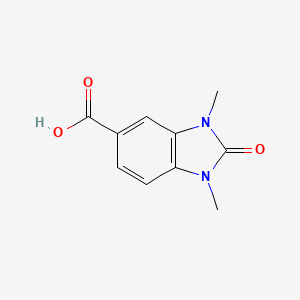

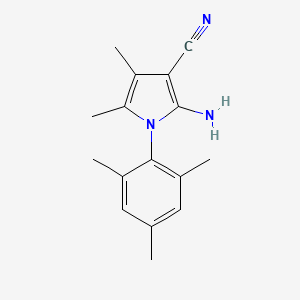

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

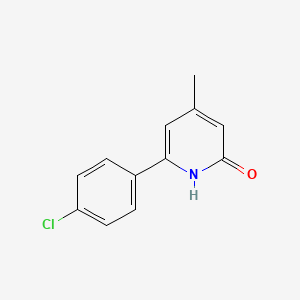

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![4-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297279.png)